(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol
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Overview
Description
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of carbon-centered radicals, which can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator . The reaction conditions often involve the use of a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products Formed
Oxidation: Formation of trifluoromethylcyclopropyl ketone.
Reduction: Formation of trifluoromethylcyclopropyl propane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The cyclopropyl ring can introduce strain into the molecule, which may influence its reactivity and interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclopropanemethanol
- Cyclopropanepropanol, 1-(trifluoromethyl)-
- Trifluoromethyl ketones
Uniqueness
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a cyclopropyl ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c1-5(4-11)6(2-3-6)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYPCXSBLAGBED-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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